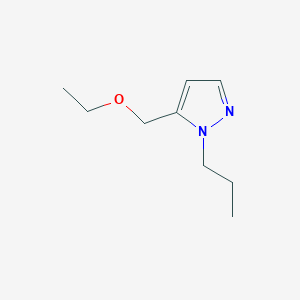

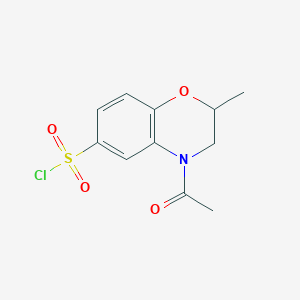

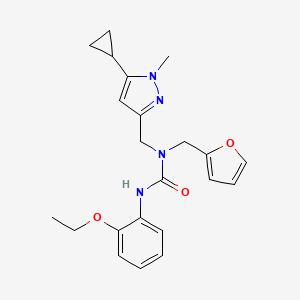

4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

カタログ番号 B2452670

CAS番号:

1225671-96-4

分子量: 289.73

InChIキー: DHCMABHNRHWHSV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” is a chemical compound . It is a derivative of benzoxazine, a heterocyclic compound that has an oxazine ring fused with a benzene ring .

Synthesis Analysis

The synthesis of benzoxazine derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities . Benzoxazine is synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis

Benzoxazine has an oxazine ring, which is a six-membered heterocyclic ring with oxygen and nitrogen atoms, fused with a benzene ring .Chemical Reactions Analysis

Benzoxazine and its derivatives have been found to play a very important role in various biological activities . They have been used as starting compounds for the synthesis of fused heterocycles like quinazolin-4-one .Physical And Chemical Properties Analysis

The empirical formula of “this compound” is C11H12ClNO4S and its molecular weight is 289.74 .科学的研究の応用

Synthesis and Chemical Properties

- The compound is used in the synthesis of acetoxy derivatives of benzothiazin and benzoxazin compounds. This involves acetylation and acetoxylation reactions, contributing to the understanding of reaction mechanisms and the formation of acetoxy-compounds (Coutts & Pound, 1971).

- It plays a role in the synthesis of sulfonamides with benzodioxane and acetamide moieties, which are studied for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).

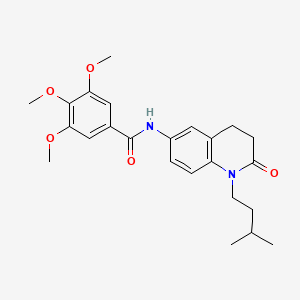

- The compound is utilized in the synthesis of 1, 4-Benzoxazine analogues for evaluating their antibacterial activity against various bacterial strains (Kadian et al., 2012).

Pharmacological Applications

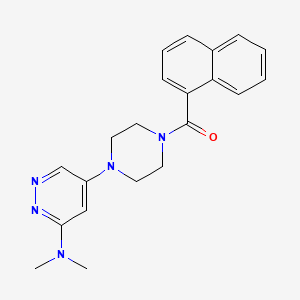

- It is involved in the development of COX-2 / 5-LOX inhibitors, significant in understanding inflammation and related diseases (Reddy & Rao, 2008).

- The compound aids in synthesizing pyrazoles and pyrazolinones, showing antimicrobial and antihistaminic activities, contributing to the development of new therapeutic agents (Jayamma & Reddy, 1994).

- It is part of the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-acetates, which have been evaluated for their anxiolytic and anticonvulsant activities (Masuoka et al., 1986).

Enzymatic and Catalytic Studies

- The compound is studied in lipase-catalyzed resolution, showcasing chemoselective and enantioselective reactions, vital in pharmaceutical synthesis (Prasad et al., 2006).

- It is used in the mutual kinetic resolution of benzoxazines and alkoxyl chlorides, exploring stereoselective acylations, crucial for asymmetric synthesis (Vakarov et al., 2018).

Structural Analysis and Material Science

- Research on crystal structures of benzoxazine derivatives, including N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine, contributes to a deeper understanding of molecular configurations and material properties (Gao et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

4-acetyl-2-methyl-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c1-7-6-13(8(2)14)10-5-9(18(12,15)16)3-4-11(10)17-7/h3-5,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCMABHNRHWHSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-6-(2-methylpropoxy)pyridine-3-carboxamide hydrochloride](/img/structure/B2452588.png)

![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2452590.png)

![N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2452591.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2452602.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2452604.png)

![2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2452605.png)

![N-[(5-Methyl-1H-pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2452606.png)